

The Role of BRD8 in Transcriptional Regulation: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Bromodomain inhibitor-8*

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Introduction

Bromodomain-containing protein 8 (BRD8) is a key epigenetic reader and transcriptional co-regulator implicated in a diverse range of cellular processes, including cell cycle progression, innate immunity, and cancer development. As a member of the bromodomain and extra-terminal domain (BET) family, BRD8 recognizes and binds to acetylated lysine residues on histone tails, thereby influencing chromatin structure and gene expression. This technical guide provides a comprehensive overview of the core functions of BRD8 in transcriptional regulation, with a focus on its molecular mechanisms, protein interactions, and the experimental methodologies used to elucidate its role.

Core Concepts: BRD8 and Transcriptional Control

BRD8 functions primarily as a scaffold protein within large multi-subunit complexes, most notably the NuA4/TIP60 histone acetyltransferase (HAT) complex. This complex is crucial for the acetylation of histones H4 and H2A, modifications generally associated with transcriptional activation. BRD8's bromodomain is essential for recognizing and anchoring the NuA4/TIP60 complex to acetylated chromatin, facilitating the propagation of histone acetylation and creating a permissive environment for transcription.

Beyond its role in the NuA4/TIP60 complex, BRD8 also functions as a co-activator for various nuclear receptors, including the thyroid hormone receptor (THR) and androgen receptor (AR),

in a ligand-dependent manner. This interaction is mediated by LXXLL motifs within the BRD8 protein.

Recent studies have also revealed a bifunctional nature of BRD8, acting as both a transcriptional activator and repressor depending on the cellular context and its interaction partners. For instance, in lung epithelial cells, depletion of BRD8 leads to both upregulation and downregulation of a significant number of genes.

Quantitative Data on BRD8 Function

To facilitate a clear understanding of BRD8's impact on cellular processes, the following tables summarize key quantitative data from various studies.

Parameter	Cell Line	Effect of BRD8 Depletion	Fold Change/Percentage	Reference
Gene Expression	Calu-3 (Lung Adenocarcinoma)	1800 genes activated	>1.3-fold	
1609 genes repressed	>1.3-fold			
HCT116 (Colorectal Carcinoma)	460 genes up-regulated	-		
590 genes down-regulated	-			
Cell Cycle Progression	HCT116 (Colorectal Carcinoma)	G1 arrest, decreased S phase	Significant increase in G1, decrease in S	
SW480 (Colorectal Adenocarcinoma)	G1 arrest, decreased S phase	Significant increase in G1, decrease in S		
A382WT (Glioblastoma)	G1/S arrest	-		
Cell Proliferation	Calu-3 (Lung Adenocarcinoma)	Reduced cell proliferation	Significant reduction	
HCT116 (Colorectal Carcinoma)	Suppressed cell proliferation	Significant suppression		
Histone Acetylation	HCT116 (Colorectal Carcinoma)	Reduced H4K16ac	Reproducible decrease	

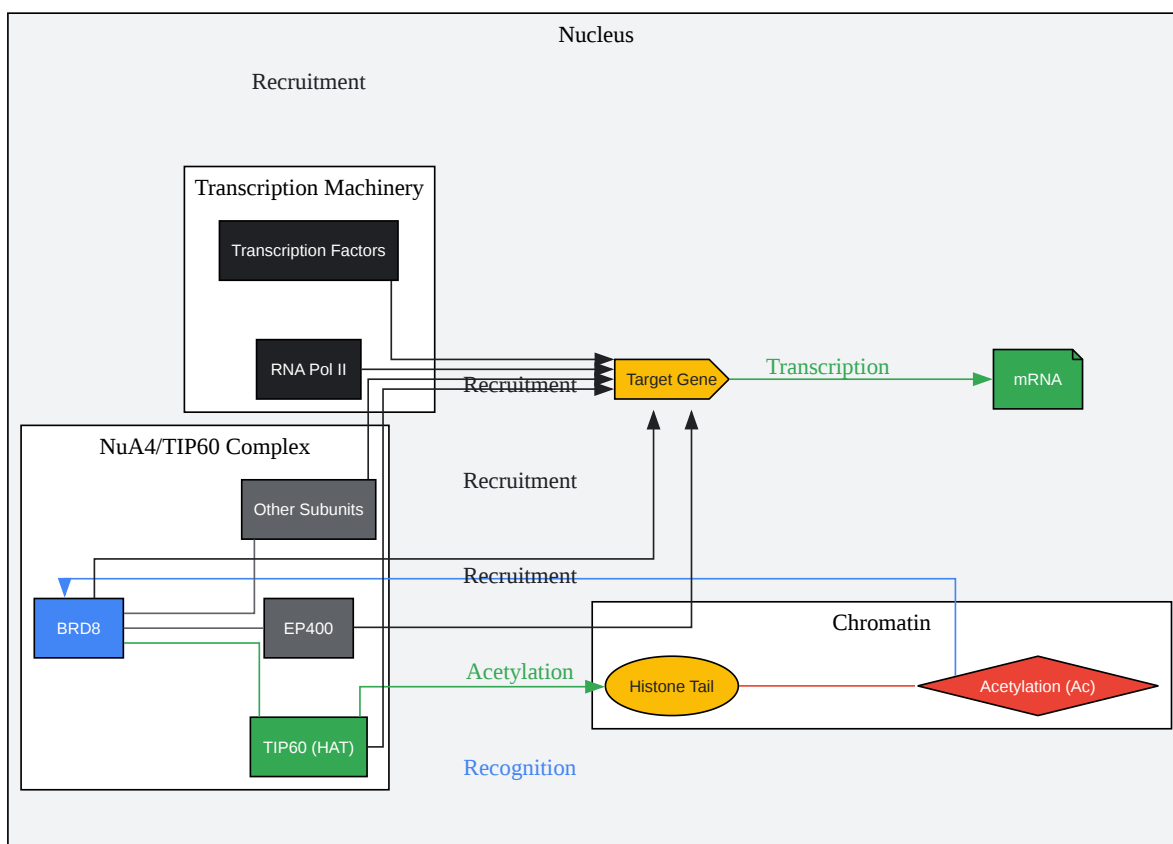
Table 1: Quantitative Effects of BRD8 Depletion on Gene Expression and Cellular Phenotypes.

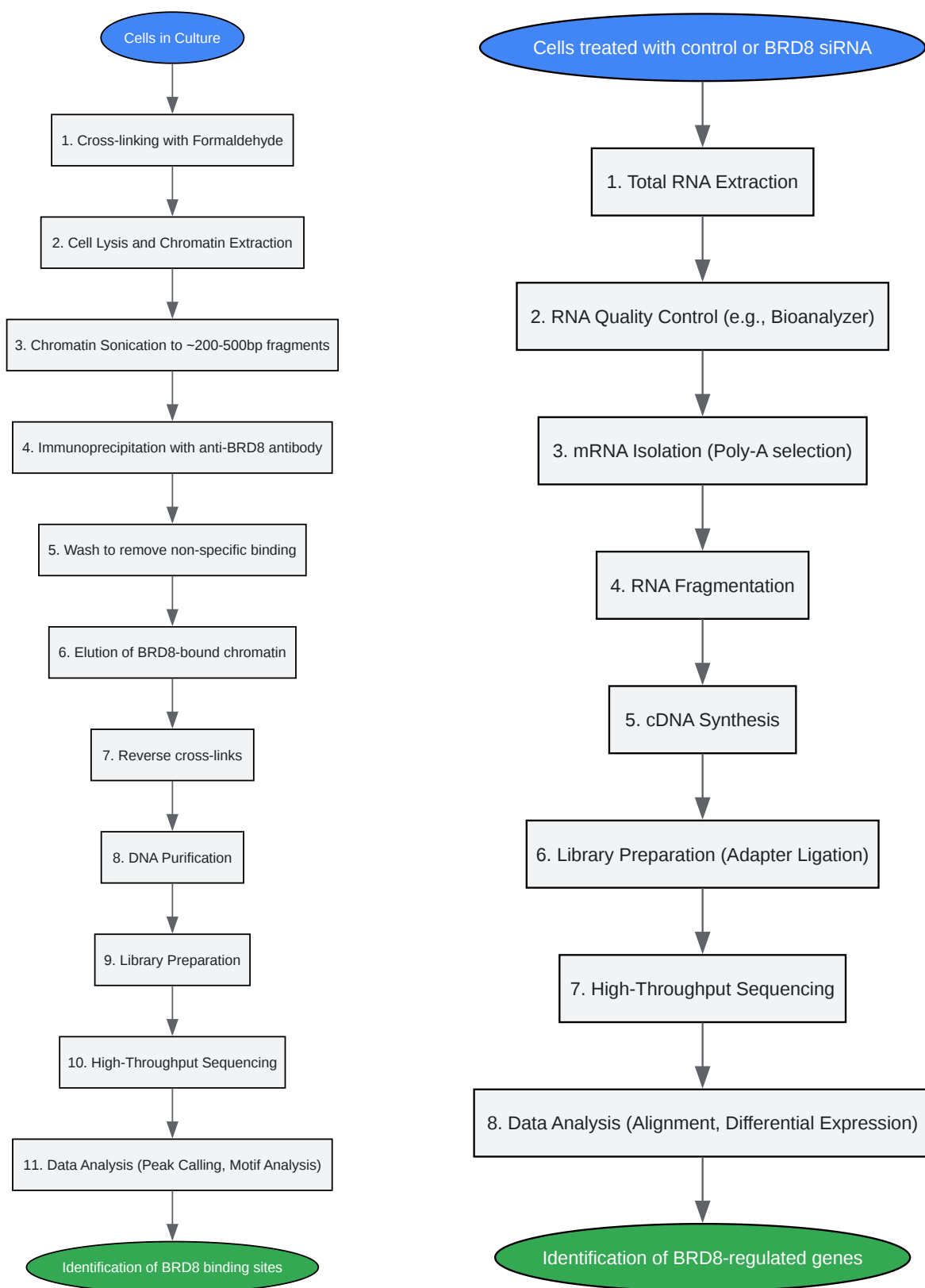
Interaction Partner	Cell Type	Method	Key Finding	Reference
NuA4/TIP60 complex components (e.g., TIP60, EP400, TRRAP)	Various	Proteomics, Co-IP	BRD8 is an integral subunit of the complex.	
CTCF	Calu-3, 16HBE14o- (Lung Epithelial)	ChIP-seq motif analysis	Predicted as a key co-factor of BRD8.	
Histone H4	HCT116 (Colorectal Carcinoma)	NanoBRET protein-protein interaction assay	Direct interaction, indispensable for transcriptional regulation.	
Histone H2AZ	-	In vitro binding assays	Binds to both unacetylated and acetylated H2AZ; lower affinity for acetylated form.	
MRGBP	Colorectal cancer cells	Co-IP	Interaction stabilizes BRD8 protein.	
TWIST1	-	Co-IP	BRD8 mediates the interaction between TWIST1 and the TIP60 complex.	
Activator protein-1 (AP-1)	Colorectal cancer cells	ChIP-seq, motif analysis	BRD8 regulates pre-replicative complex subunits in concert with AP-1.	

Table 2: Key Interaction Partners of BRD8.

Signaling and Experimental Workflow Diagrams

To visualize the complex molecular interactions and experimental approaches discussed, the following diagrams are provided in DOT language.





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